molecular formula C16H17N3 B2624485 N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine CAS No. 342385-29-9

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine

Cat. No. B2624485
CAS RN: 342385-29-9
M. Wt: 251.333
InChI Key: BKIQMLXVGKGDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine” is a chemical compound with the molecular formula C16H17N3 and a molecular weight of 251.33 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzimidazole derivatives, which includes “this compound”, often involves the condensation of o-phenylenediamine with formic acid . More specific synthesis methods for similar compounds have been reported in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be deprotonated with stronger bases . They can also serve as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 251.33 and a molecular formula of C16H17N3 . It is intended for research use only .

Scientific Research Applications

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine has been studied for its potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. This compound has also been used as a reagent in the synthesis of various organic compounds. It has been used to synthesize polymers, heterocyclic compounds, and other organic molecules. This compound has also been studied for its ability to act as a bifunctional ligand and as a catalyst in various organic reactions.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to possess antimicrobial and antifungal activity , suggesting that the compound may interact with biological targets involved in these pathways.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Given the reported antimicrobial and antifungal activity of benzimidazole derivatives , it can be inferred that the compound may affect pathways related to these biological processes.

Result of Action

Based on the reported antimicrobial and antifungal activity of benzimidazole derivatives , it can be inferred that the compound may induce changes in cellular processes related to these biological activities.

Action Environment

Advantages and Limitations for Lab Experiments

The use of N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is readily available. It is also a stable compound, which makes it easy to store and handle. In addition, this compound is a versatile compound and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. It is a relatively reactive compound and can react with other compounds in the reaction mixture. In addition, this compound can form coordination complexes with metal ions, which can interfere with the reaction.

Future Directions

The potential applications of N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine are still being explored. Further research is needed to determine the effects of this compound on other enzymes and biological processes. In addition, this compound has potential applications in the synthesis of new polymers and heterocyclic compounds. Further research is needed to explore these potential applications. Finally, this compound could be used in the development of new drugs and therapeutics. Further research is needed to explore the potential of this compound as a drug development tool.

Synthesis Methods

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine can be synthesized from the reaction of 1-methyl-1H-benzimidazole with benzyl chloride in the presence of sodium hydroxide. This reaction results in the formation of a benzyl chloride salt of 1-methyl-1H-benzimidazole which is then hydrolyzed with water to produce this compound. This method is simple and cost-effective and can be used to produce this compound in large quantities.

properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)12-17-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQMLXVGKGDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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